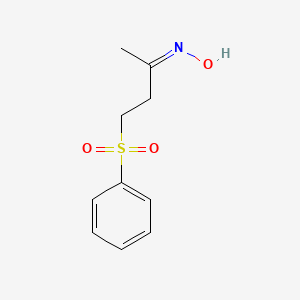

4-(Phenylsulfonyl)-2-butanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Phenylsulfonyl)-2-butanone oxime” is a chemical compound that belongs to the class of oximes . Oximes are a group of compounds that have gained significant attention in the field of chemistry due to their versatile applications . They are known for their high reaction activities in the N–O bond cleavage involved in organic transformation .

Synthesis Analysis

Oxime esters, such as “this compound”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-mediated reaction involving a three-component reaction of aldehyde, aniline, and NHPI esters has been reported for the synthesis of oxime ester compounds .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other oximes, which generally have the formula R1R2C=N-OH . Oximes are known for their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis

Oxime esters, including “this compound”, act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Scientific Research Applications

Synthesis of Indolizidines

4-(Phenylsulfonyl)-2-butanone oxime has been utilized in the synthesis of indolizidines. The remote dianion of 4-(phenylsulfonyl)butanoic acid, a related compound, facilitated the preparation of intermediates for novel syntheses of indolizidines with alkyl substituents at various positions, showcasing its utility in complex organic synthesis (Kiddle, Green, & Thompson, 1995).

Ultrafiltration Membranes

Research on poly(oxy(2,6-dimethyl-1,4-phenylene)) sulfonation with concentrated sulfuric acid led to the preparation of ultrafiltration membranes. These membranes exhibited increased flow rates of water with increasing hydrophilicity, indicating potential applications in filtration technologies (Schauer, Lopour, & Vacík, 1986).

Desalination and Membrane Technology

The synthesis and characterization of composite nanofiltration (NF) membranes from novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), were explored for desalination. These membranes showed significant salt rejection and water flux, highlighting their potential in water purification processes (Padaki et al., 2013).

4-Piperidone Synthesis

A study demonstrated the reaction of oximes with 2,3-bis(phenylsulfonyl)-1,3-butadiene, leading to the synthesis of bicyclic isoxazolidines, which could be further processed to yield substituted 4-piperidones. This showcases the compound's role in facilitating novel organic reactions (Norman, Gareau, & Padwa, 1991).

Biocatalysis

The sequential use of biocatalysts for the preparation of (R)-4-(phenylsulfonyl)-2-butanol was reported, utilizing Pichia farinosa and Rhodococcus rhodochrous. This biocatalytic approach highlights the potential for sustainable and stereoselective synthesis of organosulfur compounds (Sugai, Ohtsuka, & Ohta, 1996).

Antimicrobial Activity

Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones was achieved, demonstrating considerable antimicrobial activity. This indicates the potential of derivatives of this compound in the development of new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(NZ)-N-[4-(benzenesulfonyl)butan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-9(11-12)7-8-15(13,14)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPYXACPFYDPJC-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2592151.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592155.png)

![N-cyclohexyl-2-({11-[(furan-2-yl)methyl]-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2592166.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2592167.png)

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)

![2,8-Dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2592171.png)

![6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592172.png)